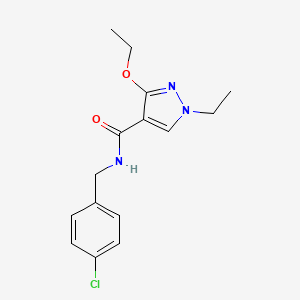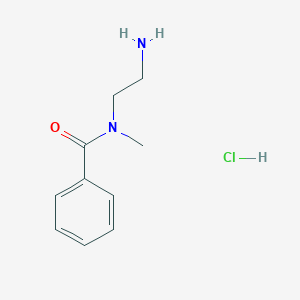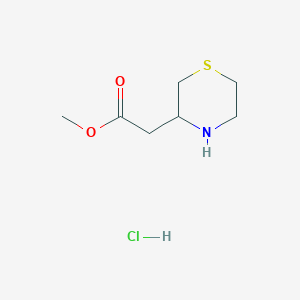
N-(4-chlorobenzyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves the methods and steps used to create the compound. It can include the starting materials, the type of reactions involved, the conditions under which the reactions occur, and the yield of the final product .Molecular Structure Analysis
This involves determining the physical arrangement of atoms in a molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include the conditions under which the reactions occur, the products of the reactions, and the mechanisms by which the reactions take place .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It can also include the compound’s spectral properties, such as its UV/Vis, IR, and NMR spectra .Applications De Recherche Scientifique
Synthesis and Cytotoxicity
Synthesis and Characterization : Compounds structurally similar to "N-(4-chlorobenzyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide" have been synthesized and characterized for various biological activities. For instance, the synthesis, characterization, and in vitro cytotoxic activity of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were explored due to their potential anticancer properties. These derivatives were screened against Ehrlich Ascites Carcinoma (EAC) cells to assess their cytotoxic effects (Hassan, Hafez, & Osman, 2014).
Herbicidal and Nematocidal Activities
Herbicidal Activity : Novel 3-(substituted alkoxy)pyrazole-4-carboxamide derivatives, including those structurally related to the compound , have been synthesized and tested for herbicidal activity. These compounds showed significant activity against various weeds under flooded conditions, highlighting their potential as agrochemical agents (Ohno et al., 2004).
Nematocidal Evaluation : Pyrazole carboxamide derivatives also show promise in agrochemical applications beyond herbicidal activity. Some derivatives exhibit good nematocidal activity against M. incognita, a common nematode pest, underscoring their potential in pest management strategies (Zhao et al., 2017).
Optical and Material Applications
NLO Materials : N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, which share a core structure with the compound of interest, have been studied for their nonlinear optical (NLO) properties. This research highlights the potential of these compounds in optical limiting applications, a key area of interest in materials science (Chandrakantha et al., 2013).
Antiviral Activities
Anti-TMV Activity : Synthesis and antiviral activity research of novel bis-pyrazole compounds, including N-(3-alkyl-1H-pyrazol-4-yl)-3-alkyl-4-substituted-1H-pyrazole-5-carboxamides, have been conducted to explore their effectiveness against tobacco mosaic virus (TMV), indicating the potential pharmaceutical applications of these derivatives (Zhang et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-ethoxy-1-ethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-3-19-10-13(15(18-19)21-4-2)14(20)17-9-11-5-7-12(16)8-6-11/h5-8,10H,3-4,9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMVHVYIQOQRNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4H,5H,6H,7H,8H-Pyrazolo[1,5-a][1,4]diazepin-2-amine](/img/structure/B2629861.png)
![N-(2-Cyclohexylpropan-2-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2629864.png)
![propyl 2-amino-1-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2629865.png)
![ethyl 4,5-dimethyl-2-(3-(3-nitrophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)thiophene-3-carboxylate](/img/structure/B2629869.png)
![2-Chloro-N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]acetamide](/img/structure/B2629871.png)
![N-(3-methylbutyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2629872.png)
![6-[(2-Oxo-2-piperidin-1-ylethyl)thio]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2629873.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2629875.png)
![5-[2-(2-Bicyclo[2.2.1]heptanylmethyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2629876.png)
![1-[(2-fluorophenyl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B2629877.png)
![(1S,9R)-11-(4-piperidylcarbonyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B2629878.png)
![3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one](/img/structure/B2629880.png)